(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane framework, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclic framework under mild conditions . This reaction can be catalyzed by chiral tertiary amines, enabling the formation of enantioselective products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic framework and are used in asymmetric synthesis.
Bicyclo[2.2.1]heptan-2-ol: This compound has a similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(1S,2R,4R)-bicyclo[221]heptan-2-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
121055-08-1 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.